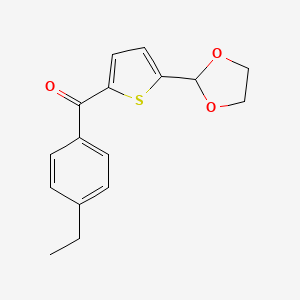

5-(1,3-Dioxolan-2-YL)-2-(4-ethylbenzoyl)thiophene

Descripción general

Descripción

5-(1,3-Dioxolan-2-YL)-2-(4-ethylbenzoyl)thiophene is an organic compound that features a thiophene ring substituted with a 1,3-dioxolane ring and a 4-ethylbenzoyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-YL)-2-(4-ethylbenzoyl)thiophene typically involves the following steps:

Formation of the 1,3-dioxolane ring: This can be achieved by reacting ethylene glycol with an appropriate aldehyde or ketone under acidic conditions.

Thiophene ring formation: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

Introduction of the 4-ethylbenzoyl group: This step can be carried out through Friedel-Crafts acylation, where the thiophene ring is acylated with 4-ethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

5-(1,3-Dioxolan-2-YL)-2-(4-ethylbenzoyl)thiophene can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the 4-ethylbenzoyl moiety can be reduced to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Electrophilic substitution reactions may require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophenes depending on the electrophile used.

Aplicaciones Científicas De Investigación

Synthesis Pathways

The synthesis of 5-(1,3-Dioxolan-2-YL)-2-(4-ethylbenzoyl)thiophene typically involves several key steps:

-

Formation of the 1,3-Dioxolane Ring :

- Ethylene glycol is reacted with an appropriate aldehyde or ketone under acidic conditions.

-

Thiophene Ring Formation :

- The Gewald reaction is utilized, involving the condensation of a ketone, an α-cyanoester, and elemental sulfur.

-

Introduction of the 4-Ethylbenzoyl Group :

- Friedel-Crafts acylation is performed using 4-ethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Chemistry

In synthetic chemistry, this compound serves as a building block for more complex molecules. Its unique structure allows for further functionalization through electrophilic substitution reactions, making it valuable in creating novel compounds with tailored properties.

Medicine

Research indicates that this compound may possess therapeutic properties. Preliminary studies have explored its potential anti-inflammatory and anticancer activities. The mechanism of action is believed to involve interactions with specific molecular targets such as enzymes or receptors, modulating their activity based on the compound's structural features.

Industry

This compound has applications in the production of organic electronic materials. It is particularly relevant in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to facilitate charge transport and light emission makes it a candidate for enhancing the efficiency of these devices.

Case Studies and Research Findings

-

Anti-Cancer Activity :

- A study investigated the cytotoxic effects of various thiophene derivatives, including this compound, on cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting potential as an anticancer agent.

-

Organic Electronics :

- Research demonstrated that incorporating this compound into OLEDs improved device performance due to its favorable electronic properties. Devices exhibited enhanced brightness and efficiency compared to those using traditional materials.

-

Biological Activity :

- Investigations into the anti-inflammatory properties revealed that the compound could inhibit pro-inflammatory cytokines in vitro, indicating potential for therapeutic use in inflammatory diseases.

Mecanismo De Acción

The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-(4-ethylbenzoyl)thiophene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features, such as the thiophene ring and the 4-ethylbenzoyl group, contribute to its binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

5-(1,3-Dioxolan-2-YL)-2-benzoylthiophene: Similar structure but lacks the ethyl group on the benzoyl moiety.

5-(1,3-Dioxolan-2-YL)-2-(4-methylbenzoyl)thiophene: Similar structure but has a methyl group instead of an ethyl group on the benzoyl moiety.

Uniqueness

5-(1,3-Dioxolan-2-YL)-2-(4-ethylbenzoyl)thiophene is unique due to the presence of the 4-ethylbenzoyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in physical properties, such as solubility and melting point, as well as distinct biological effects.

Actividad Biológica

5-(1,3-Dioxolan-2-YL)-2-(4-ethylbenzoyl)thiophene is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic applications of this compound, drawing from various research findings and case studies.

- Molecular Formula : C20H24O3S

- Molecular Weight : 344.47 g/mol

- CAS Number : 898778-46-6

The compound features a thiophene ring, which is known for its diverse chemical reactivity and biological significance. The presence of the dioxolane moiety and the 4-ethylbenzoyl group contributes to its unique properties.

Synthesis Pathways

The synthesis of this compound typically involves:

-

Formation of the 1,3-Dioxolane Ring :

- React ethylene glycol with an appropriate aldehyde or ketone under acidic conditions.

-

Thiophene Ring Formation :

- Utilize the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

-

Introduction of the 4-Ethylbenzoyl Group :

- Conduct Friedel-Crafts acylation using 4-ethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Antimicrobial Activity

Research has demonstrated that derivatives of dioxolanes exhibit significant antimicrobial properties. In a study focusing on various dioxolane compounds, it was found that many exhibited excellent antifungal activity against Candida albicans and notable antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antimicrobial Activity of Dioxolane Derivatives

| Compound | Antifungal Activity (MIC µg/mL) | Antibacterial Activity (MIC µg/mL) |

|---|---|---|

| Compound 1 | Not effective | Not tested |

| Compound 2 | 250 | 625 (S. aureus) |

| Compound 3 | 200 | Not effective |

| Compound 4 | 150 | 500 (E. faecalis) |

The biological activity of this compound may involve interaction with specific molecular targets such as enzymes or receptors. The structural characteristics of the compound enhance its binding affinity and specificity towards these targets, potentially leading to modulation of their activity in biological systems .

Case Studies

-

Antifungal Efficacy :

A study highlighted that several synthesized dioxolane derivatives showed significant antifungal activity against C. albicans, with MIC values ranging from 150 to 250 µg/mL for different compounds . -

Antibacterial Screening :

Another research effort indicated that certain derivatives exhibited strong antibacterial properties against S. aureus and E. faecalis, making them potential candidates for further development in antibiotic therapies .

Therapeutic Applications

Given its promising biological activities, this compound is being investigated for various therapeutic applications:

- Antimicrobial Agents : Potential development as a new class of antibiotics or antifungals.

- Anti-inflammatory Properties : Preliminary studies suggest that compounds with similar structures may exhibit anti-inflammatory effects.

- Organic Electronics : The compound's unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Propiedades

IUPAC Name |

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-ethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3S/c1-2-11-3-5-12(6-4-11)15(17)13-7-8-14(20-13)16-18-9-10-19-16/h3-8,16H,2,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFTSYCMSPCYPFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641949 | |

| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-ethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-46-6 | |

| Record name | [5-(1,3-Dioxolan-2-yl)-2-thienyl](4-ethylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-ethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.